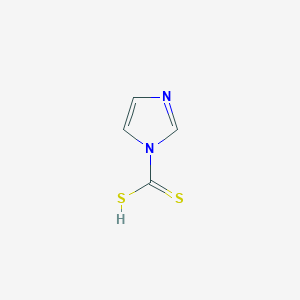

1H-Imidazole-1-carbodithioic acid

Description

Significance of Imidazole (B134444) and Carbodithioate Moieties in Contemporary Chemical Sciences

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. rsc.orgwikipedia.org This structural motif is a fundamental component of many biologically important molecules, including the amino acid histidine and the hormone histamine. wikipedia.orgnih.gov In the realm of coordination chemistry, imidazole and its derivatives are highly valued as ligands. rsc.orgresearchgate.net Their ability to coordinate with metal ions through their nitrogen atoms makes them crucial in the formation of metal-organic frameworks (MOFs) and other supramolecular structures. rsc.orgresearchgate.net The imidazole nucleus can also engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for the assembly of complex biological and synthetic architectures. nih.govresearchgate.net

The carbodithioate group, also known as dithiocarbamate (B8719985), is characterized by the presence of a -C(=S)S- functional group. evitachem.com Dithiocarbamates are well-known for their exceptional ability to form stable complexes with a wide range of transition metals. mdpi.com This chelating property has led to their extensive use in various applications, including as accelerators in the vulcanization of rubber, as pesticides and fungicides in agriculture, and in medicine. mdpi.comnih.gov The reactivity of the sulfur atoms in the carbodithioate moiety allows for a diverse range of chemical transformations, making these compounds versatile building blocks in organic synthesis. evitachem.com

Historical Trajectories and Milestones in the Research of Dithiocarbodithioic Acid Derivatives

The history of dithiocarbamate research dates back to the late 19th and early 20th centuries, with initial applications in the rubber industry. nih.govresearchgate.net The first patented dithiocarbamate derivative for agricultural use as a fungicide was nabam (B31027) in 1943. nih.gov Over the decades, research into dithiocarbamates has expanded significantly, driven by their diverse chemical properties and applications. A major milestone was the discovery of the biological activity of dithiocarbamates, leading to their investigation for various medicinal purposes. mdpi.comnih.gov For instance, disulfiram, a well-known dithiocarbamate derivative, has been used as a treatment for alcohol abuse. nih.gov In recent years, there has been a resurgence of interest in dithiocarbamates in medicinal chemistry, with studies exploring their potential as anticancer, antimicrobial, and antiviral agents. nih.govnih.gov The development of new synthetic methodologies, including greener and more efficient approaches, continues to drive innovation in the field of dithiocarbamate chemistry. researchgate.net

Comprehensive Research Imperatives and Emerging Frontiers for 1H-Imidazole-1-carbodithioic Acid

The unique combination of the imidazole and carbodithioate functionalities in this compound presents a number of exciting research opportunities. Current and future research is likely to focus on several key areas:

Synthesis and Characterization: While general methods for the synthesis of imidazole and dithiocarbamate derivatives exist, the development of efficient and selective synthetic routes to this compound and its derivatives remains an important area of investigation. evitachem.commdpi.com Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial for understanding the compound's structure and properties. mdpi.commdpi.com

Coordination Chemistry: Given the strong coordinating abilities of both the imidazole and carbodithioate groups, a major research frontier is the exploration of this compound as a ligand in coordination chemistry. researchgate.netmdpi.com The formation and characterization of its metal complexes could lead to new materials with interesting magnetic, optical, or catalytic properties.

Materials Science: Imidazole-based compounds are being explored for the development of sustainable materials, such as polymers with high thermal stability and ionic conductivity. numberanalytics.com The incorporation of the carbodithioate group could further enhance these properties, opening up possibilities for applications in areas like energy storage and electronics. The compound could also be investigated for its potential in creating functionalized surfaces for catalysis and sensing. numberanalytics.com

Medicinal Chemistry: Both imidazole and dithiocarbamate moieties are found in numerous biologically active compounds. nih.govnih.gov Therefore, this compound and its derivatives are promising candidates for screening for a variety of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. numberanalytics.comnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H4N2S2 |

| Molecular Weight | 160.22 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water (mildly alkaline solution) wikipedia.org |

Interactive Data Table: Key Research Areas and Potential Applications

| Research Area | Potential Applications |

| Coordination Chemistry | Catalysis, Magnetic Materials, Metal-Organic Frameworks (MOFs) rsc.orgresearchgate.net |

| Materials Science | Sustainable Polymers, Functionalized Surfaces, Sensors numberanalytics.com |

| Medicinal Chemistry | Antimicrobial Agents, Anticancer Drugs, Enzyme Inhibitors numberanalytics.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

imidazole-1-carbodithioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-4(8)6-2-1-5-3-6/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPOKCCFLASZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=S)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556962 | |

| Record name | 1H-Imidazole-1-carbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732930-06-2 | |

| Record name | 1H-Imidazole-1-carbodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Imidazole 1 Carbodithioic Acid and Its Functional Derivatives

Direct Dithiocarbonylation Approaches to 1H-Imidazole-1-carbodithioic Acid

The most direct route to this compound involves the reaction of imidazole (B134444) with carbon disulfide. This approach, analogous to the synthesis of other dithiocarbamates from amines, provides a straightforward method to introduce the carbodithioic acid functionality at the N1 position of the imidazole ring. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the imidazole nitrogen on the carbon of carbon disulfide.

The general reaction can be represented as follows:

The resulting salt can then be acidified to yield the free this compound. The choice of base and solvent system is crucial for optimizing the reaction yield and purity of the product. Common bases employed include alkali metal hydroxides or alkoxides.

Mechanistic Pathways for Synthesis via Imidazole Precursors and Carbon Disulfide Reactions

Understanding the mechanistic pathways is essential for controlling the synthesis and achieving high yields of the desired products. The reaction between imidazole and carbon disulfide proceeds through a series of well-defined steps, which can be influenced by the reaction conditions.

Deprotonation-Initiated Dithiocarboxylation Reactions

The initial and critical step in the synthesis of this compound is the deprotonation of the imidazole ring. Imidazole is a weak base, and the N-H proton can be abstracted by a sufficiently strong base to generate the imidazolate anion. researchgate.net This anion is a potent nucleophile that readily attacks the electrophilic carbon atom of carbon disulfide.

Utilization of Sodium Intermediates and Phase Transfer Catalysis in Synthetic Routes

To enhance the efficiency of the dithiocarboxylation reaction, pre-formed sodium imidazolate can be utilized. This sodium intermediate is typically prepared by reacting imidazole with a strong sodium base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The use of the sodium salt of imidazole ensures a high concentration of the reactive imidazolate anion, driving the reaction with carbon disulfide towards completion.

Phase transfer catalysis (PTC) offers an alternative and often more convenient method for synthesizing dithiocarbamates. youtube.com In this approach, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the imidazolate anion from an aqueous or solid phase to an organic phase containing carbon disulfide. epa.govmdpi.com This technique can improve reaction rates, allow for milder reaction conditions, and simplify the work-up procedure. The general mechanism involves the formation of an ion pair between the catalyst and the imidazolate anion, which is soluble in the organic phase and can readily react with carbon disulfide. youtube.com

Strategic Derivatization of 1H-Imidazole-1-carbodithioate Esters

The functionalization of the carbodithioic acid group opens up possibilities for creating a diverse library of compounds with varied properties. Esterification of the acid is a common derivatization strategy.

Selective Esterification of the Carbodithioic Acid Functionality

The selective esterification of this compound can be achieved through several methods. One common approach is the S-alkylation of the corresponding dithiocarboxylate salt with an alkyl halide. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where the dithiocarboxylate anion acts as the nucleophile.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1H-Imidazole-1-carbodithioate salt | Alkyl Halide (R-X) | 1H-Imidazole-1-carbodithioate ester (R-S-C(=S)-Im) | wikipedia.org |

Alternatively, direct esterification of the free acid can be performed using an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). researchgate.netscholarsportal.info This method often requires the removal of water to drive the equilibrium towards the ester product. The use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can also facilitate the esterification of the dithiocarboxylic acid with an alcohol.

Controlled Hydrolysis Pathways for Accessing the Free Acid Form

The free this compound can be obtained by the controlled hydrolysis of its corresponding esters. This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the thione sulfur, followed by nucleophilic attack of water on the thiocarbonyl carbon. nih.govnih.gov The stability of dithiocarbamates is pH-dependent, with decomposition being accelerated in acidic media. noaa.govresearchgate.net

Basic hydrolysis, on the other hand, involves the nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. The choice of reaction conditions, such as temperature and the concentration of the acid or base, is critical for achieving a controlled hydrolysis without significant degradation of the imidazole ring or the dithiocarboxylic acid product.

| Starting Material | Reagents | Product | Reference |

| 1H-Imidazole-1-carbodithioate ester | Acid (e.g., HCl) and Water | This compound | nih.govnih.gov |

| 1H-Imidazole-1-carbodithioate ester | Base (e.g., NaOH) and Water | 1H-Imidazole-1-carbodithioate salt | researchgate.net |

Development of Novel Synthetic Routes for Substituted this compound Analogues

The creation of substituted analogues of this compound hinges on the ability to first assemble a polysubstituted imidazole core. Modern synthetic chemistry offers a powerful toolkit of reactions, including cycloadditions and annulation strategies, that build the heterocyclic ring with high degrees of control over substitution patterns. These methods provide access to a wide array of imidazole precursors that can be converted to the final target compounds.

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly effective and convergent approach for constructing the five-membered imidazole ring from acyclic components. These methods involve the reaction of a three-atom component with a two-atom component to form the heterocyclic core, often with high regioselectivity.

A variety of catalytic systems and starting materials have been developed to facilitate these transformations. For instance, copper-catalyzed [3+2] cycloaddition reactions provide a straightforward route to multisubstituted imidazoles. acs.org Similarly, zinc-catalyzed reactions between benzimidates and 2H-azirines, and rhodium-catalyzed reactions of 1-sulfonyl triazoles with nitriles, have been successfully employed to generate the imidazole scaffold. organic-chemistry.org

One particularly relevant strategy for producing precursors to functionalized imidazoles is the cycloaddition between ethyl isocyanoacetate and imidoyl chlorides. This reaction constructs key 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediates, which can be readily hydrolyzed to their corresponding carboxylic acids, demonstrating a pathway to C4-functionalized imidazoles. mdpi.com Other innovative multicomponent approaches include the use of in situ-generated phospha-münchnone 1,3-dipoles, which react with dipolarophiles like N-nosyl imines or nitriles to form highly substituted and polycyclic imidazoles without the need for metal catalysts. acs.org

Table 1: Examples of Cycloaddition Strategies for Imidazole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

| [3+2] Cycloaddition | Amidines, Terminal Alkynes | Copper Catalyst, Oxygen | Multisubstituted Imidazoles | acs.org |

| [3+2] Cycloaddition | Ethyl Isocyanoacetate, Imidoyl Chlorides | Base (DBU) | 1,5-Diaryl-1H-imidazole-4-carboxylates | mdpi.com |

| [3+2] Cycloaddition | Imines, Acid Chlorides, N-Nosyl Imines | PPh(catechyl) | Highly Substituted Imidazoles | acs.org |

| [3+2] Cycloaddition | 1-Sulfonyl Triazoles, Nitriles | Rhodium(II) Catalyst | Substituted Imidazoles | organic-chemistry.org |

| Denitrogenative Transformation | 5-Amino-1,2,3-Triazoles | Acid-mediated | 2-Substituted 1H-Imidazoles | mdpi.com |

Annulation strategies offer an alternative route, building the imidazole ring onto an existing molecular framework. These methods are particularly useful for synthesizing fused-ring systems, such as benzimidazoles, which can serve as precursors. nih.gov Advanced tandem strategies, which combine multiple ring-forming reactions in a single sequence, have also been developed. For example, a ynamide benzannulation followed by a ring-closing metathesis reaction can produce complex polycyclic nitrogen heterocycles. mit.edu Microwave-assisted multicomponent reactions provide a rapid and efficient one-pot method for synthesizing polysubstituted imidazoles, such as those containing an imidazo[1,2-a]pyrimidine (B1208166) moiety. nih.gov

Following the construction of the imidazole core, the regioselective introduction of functional groups is paramount for synthesizing specific target analogues. Traditional methods often suffer from a lack of selectivity, but modern transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for precisely modifying the imidazole ring at its C2, C4, and C5 positions. colab.ws

Palladium-catalyzed direct arylation is a prominent technique for this purpose. For example, 1-aryl-1H-imidazoles can be selectively coupled with aryl halides at the C5 position. nih.gov A comprehensive and highly versatile approach involves the use of a removable 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group at the N1 position. This strategy enables the sequential and regioselective arylation of all three C-H bonds of the imidazole ring. nih.govacs.org The typical reactivity trend for electrophilic substitution is C5 > C2 > C4, allowing for controlled, stepwise functionalization. nih.gov This methodology grants access to a vast range of mono-, di-, and triarylimidazoles from simple starting materials using aryl bromides and even less reactive aryl chlorides. nih.govacs.org

The SEM group plays a crucial role in directing this regioselectivity. Furthermore, a "SEM-switch" strategy, where the protecting group is transferred from the N1 to the N3 nitrogen, can be employed to activate the otherwise less reactive C4 position for arylation. nih.govacs.org This level of control is essential for building complex substitution patterns required for advanced this compound analogues.

Table 2: Summary of Regioselective Functionalization Methods for the Imidazole Ring

| Method | Position(s) Functionalized | Key Features | Reagents/Catalyst | Reference |

| Palladium-Catalyzed Direct C-H Arylation | C5 | Direct coupling of 1-aryl-imidazoles with aryl halides. | Pd(OAc)₂, AsPh₃, CsF | nih.gov |

| Sequential C-H Arylation with SEM Group | C5, C2, C4 (sequentially) | SEM protecting group enables control over regioselectivity. Access to all arylated isomers. | Palladium Catalyst, Aryl Halides | nih.govacs.org |

| Olefin Cross-Metathesis | C4 | Functionalization of a vinyl-substituted imidazole. | Hoveyda-Grubbs II Catalyst (Ru) | uib.no |

| N-Alkylation via SEM-Group Transposition | N1 or N3 | Regioselective alkylation enabled by the SEM-switch strategy. | Alkyl Halides | nih.govacs.org |

These advanced functionalization techniques provide the necessary tools to synthesize a diverse library of highly substituted imidazoles. Once the desired substitution pattern is achieved on the imidazole core, the final step is the introduction of the carbodithioic acid group at the N1 position, typically by reacting the deprotonated imidazole with carbon disulfide, to yield the target this compound derivatives. evitachem.com

Elucidation of the Coordination Chemistry of 1h Imidazole 1 Carbodithioic Acid Ligands

Ligand Design Principles and Chelation Properties of the 1H-Imidazole-1-carbodithioate Moiety

The design of the 1H-Imidazole-1-carbodithioic acid ligand is predicated on the synergistic combination of two distinct chemical entities: the 1H-imidazole ring and the N-carbodithioate functional group. The dithiocarbamate (B8719985) group (-NCS₂⁻) is a well-established and powerful chelating agent in coordination chemistry. nih.gov It is classified as a soft ligand according to Hard-Soft Acid-Base (HSAB) theory, exhibiting a high affinity for soft or borderline metal ions.

The chelation primarily occurs through the two sulfur atoms, which act as a bidentate L-X type ligand (one neutral L-type donor and one anionic X-type donor), forming a stable four-membered ring with a metal center. wikipedia.org The electronic structure of the dithiocarbamate moiety is characterized by significant electron delocalization across the S-C-S fragment and a notable partial double bond character in the C-N bond, often referred to as the "thioureide" bond. wikipedia.orgnih.gov This delocalization enhances the basicity and donor strength of the sulfur atoms, contributing to the formation of highly stable metal complexes. wikipedia.org

The incorporation of the 1H-imidazole ring introduces additional complexity and functionality. While the primary coordination is expected through the dithiocarbamate's sulfur atoms, the imidazole (B134444) ring possesses a pyridinic nitrogen atom (at the 3-position) that can act as a potential secondary binding site. This opens up the possibility for the ligand to act not just as a simple bidentate chelate but also as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. The π-excessive aromatic nature of the imidazole ring can also influence the electronic properties of the resulting metal complexes through electronic and steric effects. researchgate.net

Synthesis, Structural Characterization, and Spectroscopic Analysis of Metal Complexes of this compound

The synthesis and characterization of metal complexes are pivotal to understanding their chemical nature. While specific literature on discrete complexes of this compound is limited, the synthetic routes and characterization methods can be reliably inferred from the extensive studies on related dithiocarbamate and imidazole complexes.

Dithiocarbamate ligands are known for their ability to form stable complexes with nearly all transition metals, as well as main group elements, lanthanides, and actinides. nih.govmdpi.com They are particularly effective at stabilizing metals in various, sometimes unusually high, oxidation states (e.g., Fe(IV), Cu(III)). wikipedia.org

The synthesis of metal complexes of this compound would typically proceed via the reaction of a suitable metal salt (e.g., chlorides, nitrates, sulfates) with a soluble salt of the ligand. The ligand salt, such as potassium 1H-imidazole-1-carbodithioate, is readily prepared in situ through the reaction of 1H-imidazole with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solution. wikipedia.org The general reaction is a salt metathesis, precipitating the often-insoluble metal dithiocarbamate complex.

Reaction Scheme:

C₃H₄N₂ (Imidazole) + CS₂ + KOH → K⁺[C₄H₃N₂S₂]⁻ + H₂O

n K⁺[C₄H₃N₂S₂]⁻ + MClₙ → M(C₄H₃N₂S₂)ₙ + n KCl

Studies on polystyrene fibers incorporating potassium imidazole-1-carbodithioate have demonstrated its efficacy in sorbing heavy metal ions like Ni²⁺ and Cu²⁺ from aqueous solutions, confirming its strong chelating ability. researchgate.net

The geometry of metal dithiocarbamate complexes is dictated by the coordination number and electronic configuration of the central metal ion. The small bite angle of the dithiocarbamate ligand (the S-M-S angle) comfortably accommodates various coordination geometries. Based on analogous dithiocarbamate complexes, the following structures are anticipated for 1H-imidazole-1-carbodithioate (L):

Square Planar: For d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Cu(II), ML₂ complexes typically adopt a square planar geometry. mdpi.com

Tetrahedral: This geometry is less common for dithiocarbamates but can be found with ions like Zn(II) and Cd(II) in some instances. azjournalbar.com

Octahedral: Trivalent metal ions such as Co(III), Fe(III), and Cr(III) generally form highly stable, often inert, ML₃ complexes with an octahedral coordination geometry. wikipedia.org Divalent ions like Co(II) and Ni(II) can also form octahedral adducts with additional ligands. azjournalbar.com

A key stereochemical feature of dithiocarbamates is the restricted rotation around the N-CSS₂ bond due to its partial double bond character. This can lead to the existence of planar chirality in asymmetrically substituted ligands, although it is not a factor for the parent 1H-imidazole-1-carbodithioate.

Table 1: Expected Geometries of Transition Metal 1H-Imidazole-1-carbodithioate Complexes

| Metal Ion | Typical Formula | Common Geometry |

|---|---|---|

| Co(III), Fe(III), Cr(III) | M(C₄H₃N₂S₂)₃ | Octahedral |

| Ni(II), Cu(II), Pd(II) | M(C₄H₃N₂S₂)₂ | Square Planar |

| Zn(II), Cd(II) | M(C₄H₃N₂S₂)₂ | Tetrahedral |

| Au(III) | [Au(C₄H₃N₂S₂)₂]⁺ | Square Planar |

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The key vibrational modes for 1H-imidazole-1-carbodithioate complexes are:

ν(C-N) Thioureide band: This is a particularly informative vibration. The partial double bond character of the C-N bond results in a strong absorption in the range of 1450-1550 cm⁻¹. The position of this band is sensitive to the electronic properties of the metal and the substituents on the nitrogen atom.

ν(C-S) band: The C-S stretching frequency, typically found in the 950-1050 cm⁻¹ region, is indicative of the coordination mode. A single, sharp band in this region suggests a symmetric, bidentate chelation by the two sulfur atoms. In contrast, a split band or the appearance of a new band around 1000 cm⁻¹ could indicate a monodentate coordination mode. nih.gov

ν(M-S) band: The metal-sulfur stretching vibration appears in the far-IR region, usually between 300-450 cm⁻¹, providing direct proof of the metal-ligand bond.

Table 2: Characteristic IR Absorption Frequencies for Metal Dithiocarbamate Complexes

| Vibration | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| ν(C-N) (Thioureide) | 1450 - 1550 | Indicates partial double bond character. Position is sensitive to the metal center. |

| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate chelation. |

| ν(M-S) | 300 - 450 | Confirms the formation of the metal-sulfur bond. |

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are typically characterized by intense bands in the UV region arising from intra-ligand π-π* and n-π* transitions within the imidazole ring and the NCS₂ chromophore. nih.gov Ligand-to-metal charge transfer (LMCT) bands (S → M) are also common and can be very intense. For complexes of d-block metals with partially filled d-orbitals (e.g., Cr³⁺, Co²⁺), weaker d-d transition bands may be observed in the visible region, which are responsible for their color. azjournalbar.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the ligand and its diamagnetic metal complexes (e.g., with Zn²⁺, Cd²⁺, Au³⁺). Upon coordination, the chemical shifts of the imidazole ring protons and carbons would be expected to change compared to the free ligand, providing information about the binding event. For paramagnetic complexes, the NMR signals are often broadened beyond detection.

Electronic Structure and Bonding Characteristics in 1H-Imidazole-1-carbodithioate Metal Complexes

The bonding in metal dithiocarbamate complexes is robust, a feature attributable to the electronic structure of the ligand. The dithiocarbamate anion can be described by three main resonance structures, which illustrate the delocalization of the lone pair of electrons from the nitrogen atom into the C-S bonds. nih.gov This results in the delocalization of the negative charge over both sulfur atoms and imparts significant double bond character to the C-N bond.

This electron delocalization enhances the σ-donor capability of the sulfur atoms, allowing them to form strong, predominantly covalent bonds with metal ions. The ability of the sulfur d-orbitals to participate in π-backbonding with filled metal d-orbitals can further stabilize the complex, particularly with electron-rich metals in lower oxidation states. The imidazole ring, being a π-rich heterocyclic system, can electronically influence the dithiocarbamate moiety and, by extension, the metal center.

Thermodynamic and Kinetic Stability Profiles of this compound Metal Chelates

The stability of a metal complex is a critical parameter that governs its existence and reactivity in a given environment. This is described in terms of both thermodynamic and kinetic stability.

Thermodynamic Stability: This refers to the position of the equilibrium for the complex formation reaction and is quantified by the stability constant (K) or its logarithm (log K). Dithiocarbamates are known to form complexes with very high thermodynamic stability due to the chelate effect—the favorable entropic change from replacing multiple monodentate ligands (like water) with a single multidentate ligand. acs.orgresearchgate.net The strong, covalent nature of the metal-sulfur bonds provides a large, favorable enthalpic contribution. The stability of metal dithiocarbamates often follows the Irving-Williams series for divalent metals, but exceptions are common. For instance, one reported stability sequence for diethyldithiocarbamates is Zn(II) > Cu(II) > Ni(II) ≅ Cd(II) > Co(III) > Fe(III). researchgate.net

Kinetic Stability: This relates to the lability of the complex, i.e., the rate at which it undergoes ligand exchange or decomposition reactions. While thermodynamically stable, the kinetic lability of dithiocarbamate complexes can vary significantly. For example, Co(III) dithiocarbamates are typically inert (kinetically non-labile), whereas Zn(II) complexes are more labile. The kinetic stability is crucial for applications where the complex must remain intact over time. Studies on gadolinium chelates have highlighted that high kinetic stability, often provided by macrocyclic or strong chelating structures, is critical to prevent the release of free metal ions. azjournalbar.com The strong bidentate chelation of the dithiocarbamate group is expected to confer significant kinetic stability to its metal complexes.

Comparative Coordination Potential and Ligand Field Effects with Other Imidazole and Dithiocarbamate Ligands

The coordination chemistry of this compound is of particular interest as it incorporates two distinct ligating moieties: the imidazole ring and the dithiocarbamate group. This unique combination allows for a comparative analysis of its coordination potential and ligand field effects against ligands containing only one of these functional groups. Such a comparison highlights the nuanced electronic and structural consequences of this bifunctionality.

The dithiocarbamate group (–CS2⁻) is known for its ability to form stable, often bidentate, chelate rings with a wide array of metal ions. nih.gov The coordination is typically symmetrical, involving both sulfur atoms. This strong, soft donor character places dithiocarbamates high in the nephelauxetic series, indicating a significant degree of covalent character in the metal-sulfur bonds. wikipedia.orglibretexts.org The nephelauxetic effect refers to the decrease in the Racah inter-electronic repulsion parameter (B) in a complex compared to the free metal ion, signifying an expansion of the d-orbitals due to covalency. wikipedia.org

In contrast, imidazole is a heterocyclic amine that typically coordinates to metal ions as a monodentate ligand through its sp²-hybridized nitrogen atom. rsc.org As a nitrogen donor, it is considered a harder ligand than the sulfur donors of the dithiocarbamate group. Its position in the spectrochemical series is generally intermediate, stronger than halide ions but weaker than ligands like ethylenediamine. uni-siegen.delibretexts.org The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting (Δo or 10Dq), which influences the electronic spectra and magnetic properties of the complexes. wikipedia.org

The this compound ligand, therefore, presents a fascinating case where both hard (N-donor) and soft (S-donor) sites are available for coordination. The dithiocarbamate moiety is expected to be the primary coordination site, forming a four-membered chelate ring with the metal center. The electronic properties of the imidazole ring can, however, electronically influence the donor strength of the dithiocarbamate group.

Ligand Field Effects: A Comparative Perspective

The ligand field splitting parameter, Δo, is a critical measure of the strength of the ligand field. For a given metal ion, a stronger field ligand will induce a larger Δo. Dithiocarbamates are generally considered strong-field ligands, leading to larger Δo values compared to many nitrogen donors. For instance, the Δo for [Cr(H₂O)₆]³⁺ is 17,400 cm⁻¹, while for dithiocarbamate complexes of Cr(III), it can be significantly higher.

The nephelauxetic parameter, β (β = B_complex / B_free ion), provides insight into the covalency of the metal-ligand bond. A smaller β value indicates a greater degree of covalency. Dithiocarbamates are known to have very small β values, reflecting the strong covalent nature of the M-S bonds. Imidazole ligands typically exhibit larger β values, suggesting more ionic character in the M-N bond compared to M-S bonds in dithiocarbamates.

The following tables provide a comparative overview of the expected ligand field parameters and characteristic spectroscopic data for imidazole and dithiocarbamate ligands, which serve as a basis for understanding the properties of complexes with this compound.

Table 1: Comparative Ligand Field Parameters for Octahedral Cr(III) Complexes

| Ligand Type | Typical Donor Atoms | Expected Δo (cm⁻¹) | Expected Nephelauxetic Ratio (β) | Bond Character |

| Aqua (H₂O) | O | ~17,400 | ~0.7-0.8 | Primarily Ionic |

| Imidazole | N | ~17,000 - 18,000 | ~0.6-0.7 | Intermediate |

| Dithiocarbamate | S, S | >18,000 | ~0.4-0.5 | Highly Covalent |

Note: The values for imidazole and dithiocarbamate are estimates based on their positions in the spectrochemical and nephelauxetic series. Precise values for this compound complexes would require experimental determination.

Electronic Spectra Comparison

The electronic spectra of metal complexes provide direct information about the d-orbital splittings. Dithiocarbamate complexes typically exhibit intense charge-transfer bands in the UV-visible region, which can sometimes obscure the weaker d-d transitions. nih.gov These charge-transfer bands are a consequence of the easily polarizable sulfur atoms. Imidazole complexes, on the other hand, generally show more clearly defined d-d transitions, with charge-transfer bands occurring at higher energies. researchgate.net

For a complex of this compound, the electronic spectrum would likely be dominated by the dithiocarbamate moiety, with intense sulfur-to-metal charge-transfer bands. The position of the d-d transitions would be indicative of a strong ligand field, likely placing it high in the spectrochemical series, comparable to or even exceeding that of simple dithiocarbamates due to the electronic influence of the imidazole ring.

Table 2: Comparative Spectroscopic Data

| Ligand Family | Typical IR Stretching Frequencies (cm⁻¹) | Typical UV-Vis Absorption Bands |

| Imidazole Ligands | ν(N-H): ~3100-3300ν(C=N): ~1550-1600 | d-d transitions in the visible region.Ligand-to-metal charge transfer (LMCT) in the UV region. |

| Dithiocarbamate Ligands | ν(C-N): ~1450-1550 (thioureide band)ν(C=S): ~950-1050 | Intense intra-ligand π→π* transitions in the UV region.Intense LMCT bands in the UV-Vis region. |

Exploration of 1h Imidazole 1 Carbodithioic Acid in Advanced Materials Science

Precursor Functionality in Nanomaterial Synthesis

The precise control over the synthesis of nanomaterials is critical for tuning their properties and performance in various applications. Imidazole-based ligands, including derivatives of 1H-imidazole-1-carbodithioic acid, serve as key functionalizing agents in this process. The presence of both the imidazole (B134444) ring and the carbodithioate functional group allows for strong and specific interactions with metal surfaces, guiding the formation and stabilization of nanoparticles. evitachem.comnih.gov

Controlled Formation of Metal Nanoparticles for Diverse Applications

The carbodithioate group (-C(=S)S⁻) of this compound is an effective capping agent for metal nanoparticles. The sulfur atoms in this group can act as strong nucleophiles, forming robust thioether linkages with metal surfaces, which is instrumental in controlling particle growth and preventing unwanted agglomeration. evitachem.com While research on this specific molecule is ongoing, analogous compounds like 1H-imidazole-4,5-dicarboxylic acid (IDCA) have been successfully used to functionalize silver nanoparticles (AgNPs). nih.gov In such systems, the imidazole nitrogen atom is utilized for surface modification of the nanoparticles. nih.gov This surface functionalization is crucial for creating stable colloidal solutions and for introducing new functionalities to the nanoparticles, such as the ability to act as colorimetric sensors for detecting metal ions like Zn²⁺ or biomolecules like homocysteine. nih.gov

Influence of Ligand Architecture on Nanoparticle Morphology and Tunable Properties

The architecture of the 1H-imidazole-1-carbodithioate ligand directly influences the morphology and properties of the resulting nanoparticles. The five-membered imidazole ring provides a rigid and sterically defined coordinating site, while the carbodithioate group offers strong anchoring to the metal surface. evitachem.com The interplay between these two components dictates the binding geometry and surface density of the ligand on the nanoparticle.

This controlled ligand shell, in turn, governs the final size and shape of the nanoparticles during their synthesis. By modifying the ligand shell, it is possible to tune the electronic and optical properties of the nanoparticles. For instance, the aggregation state of IDCA-functionalized silver nanoparticles can be precisely controlled by the presence of target analytes, leading to a distinct color change from yellow to red, which forms the basis of their sensing application. nih.gov This demonstrates how ligand architecture is pivotal in translating molecular interactions into macroscopic and measurable properties.

Integration and Functionalization within Polymeric and Supramolecular Systems

The incorporation of this compound and its derivatives into larger molecular systems opens avenues for creating advanced functional polymers and organized supramolecular assemblies. The imidazole moiety is a versatile component that can be integrated into polymer backbones or used as a side chain to impart specific chemical and physical properties. nih.gov

Derivatives such as 1-Phenylethyl 1H-imidazole-1-carbodithioate are utilized as agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. polymersource.ca RAFT is a sophisticated technique that allows for the synthesis of polymers with precisely controlled molecular weights and architectures. In this context, the imidazole-carbodithioate derivative acts as a chain transfer agent, enabling the growth of well-defined polymer chains.

Furthermore, the presence of the imidazole ring within a polymer structure allows for post-synthesis modifications and can enhance material properties, such as thermal stability and mechanical strength. evitachem.comnih.gov In supramolecular chemistry, the directional hydrogen-bonding capabilities of the imidazole ring can be exploited to guide the self-assembly of molecules into highly ordered, non-covalent structures. researchgate.net

Design and Fabrication of Advanced Sorbents for Environmental Remediation

The challenge of removing toxic heavy metal ions from aqueous environments has driven the development of advanced adsorbent materials. The unique chelating properties of the 1H-imidazole-1-carbodithioate ligand make it an excellent candidate for designing selective sorbents. researchgate.net

Engineering of Ligand-Incorporated Polymer Fibers for Selective Metal Ion Adsorption

A promising strategy for creating high-performance sorbents involves incorporating 1H-imidazole-1-carbodithioate into polymer fibers. Electrospinning is a versatile technique used to produce polymer nanofibers with exceptionally high surface-area-to-volume ratios and porous structures, which are ideal characteristics for adsorbent materials. researchgate.net

In a notable study, electrospun polystyrene fibers were successfully fabricated to include potassium imidazole-1-carbodithioate. researchgate.net These functionalized fibers were employed as efficient sorbents for the removal of heavy metal ions from water. The imidazole-1-carbodithioate ligand provides specific binding sites that selectively capture metal cations from the solution. Research has identified optimal conditions for this adsorption process, demonstrating the practical viability of these materials for environmental cleanup. researchgate.net

| Parameter | Optimal Value |

| Equilibration Time | 40 minutes |

| Initial Metal Concentration | 5 mg/L |

| Sorbent Mass | 8 mg |

| Optimal pH | Acidic (pH 6.0) |

This table presents the optimal conditions identified for the adsorption of heavy metal ions using imidazole-1-carbodithioate-incorporated polystyrene fibers. researchgate.net

Mechanistic Studies of Adsorption Kinetics and Optimization of Loading Capacities of 1H-Imidazole-1-carbodithioate-Based Sorbents

Understanding the mechanism and kinetics of adsorption is essential for optimizing the performance of sorbent materials. The adsorption process is significantly affected by factors such as the pH of the solution, as H⁺ ions can compete with metal cations for the active binding sites on the sorbent. researchgate.net

The efficiency of these sorbents is evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models. nih.govnih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. nih.gov Kinetic studies are also crucial and often follow a pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces between the adsorbent and the metal ions. nih.gov

For imidazole-1-carbodithioate-based sorbents, the high efficiency in extracting ions like Cu²⁺ and Ni²⁺ (with removal rates exceeding 90%) highlights the strong chemical interaction between the ligand and the metal ions. researchgate.net By systematically studying these mechanistic aspects, researchers can further enhance the loading capacities and selectivity of these advanced materials, paving the way for more effective environmental remediation technologies.

Methodologies for Regeneration and Assessment of Reusability of Sorbent Materials

The long-term viability and economic feasibility of sorbent materials in advanced materials science applications are critically dependent on their capacity for regeneration and reuse. For sorbents based on this compound, which are often employed for the removal of heavy metal ions from aqueous solutions, effective regeneration methodologies are essential. These processes aim to reverse the sorption process, typically by eluting the adsorbed species, thereby restoring the sorbent's active sites for subsequent use. The assessment of reusability, in turn, provides crucial data on the stability and performance of the sorbent over multiple operational cycles.

The primary approach for regenerating sorbents functionalized with chelating groups like dithiocarbamates involves the use of eluting agents that can effectively break the coordinative bonds formed between the sorbent and the metal ions. Acidic solutions are commonly employed for this purpose. Strong acids, such as hydrochloric acid (HCl) and nitric acid (HNO₃), can protonate the dithiocarbamate (B8719985) groups and displace the bound metal ions. The choice of acid and its concentration is a critical parameter that needs to be optimized to ensure efficient desorption without causing significant degradation of the sorbent's polymeric or inorganic support structure. For instance, a dithiocarbamate-functionalized Zr-based metal-organic framework (MOF) has been shown to be effectively regenerated using an acidic solution, allowing for its reuse over multiple cycles. researchgate.net

In some cases, alkaline solutions like sodium hydroxide (B78521) (NaOH) may also be utilized, particularly when the sorption mechanism is sensitive to pH changes. bioline.org.br Furthermore, the use of chelating agents such as ethylenediaminetetraacetic acid (EDTA) as eluents offers another regeneration strategy. These agents can form stable, water-soluble complexes with the adsorbed metal ions, facilitating their removal from the sorbent.

The assessment of the reusability of sorbent materials is typically conducted through a series of consecutive adsorption-desorption cycles. In each cycle, the sorbent is first saturated with the target adsorbate under optimized conditions. Subsequently, the spent sorbent is treated with a suitable eluent to desorb the adsorbate and regenerate the material. The performance of the regenerated sorbent is then evaluated in the next adsorption cycle. Key performance indicators, such as adsorption capacity and removal efficiency, are meticulously monitored across the cycles. A minimal decrease in these parameters over several cycles indicates the high stability and effective reusability of the sorbent material. For example, a magnetic dithiocarbamate-functionalized reduced graphene oxide nanocomposite demonstrated consistent adsorption capacities for various heavy metals over five adsorption-desorption-regeneration cycles. nih.govresearchgate.net

The following table provides illustrative data on the reusability of a hypothetical sorbent material based on this compound, showcasing its performance over several adsorption-desorption cycles for the removal of representative heavy metal ions.

| Adsorption-Desorption Cycle | Removal Efficiency of Cu(II) (%) | Removal Efficiency of Pb(II) (%) |

| 1 | 98.5 | 99.2 |

| 2 | 97.8 | 98.5 |

| 3 | 97.1 | 97.9 |

| 4 | 96.5 | 97.2 |

| 5 | 95.8 | 96.6 |

Table 1: Illustrative Reusability of a this compound-Based Sorbent

Investigation of Catalytic Applications of 1h Imidazole 1 Carbodithioic Acid and Its Derived Complexes

Role in Homogeneous Catalysis Mediated by 1H-Imidazole-1-carbodithioate Metal Complexes

While direct studies on the homogeneous catalytic activity of 1H-imidazole-1-carbodithioate metal complexes are not extensively documented, the catalytic behavior of related imidazole (B134444) and dithiocarbamate (B8719985) complexes provides a strong basis for predicting their potential. Metal complexes incorporating imidazole and its derivatives are known to participate in various catalytic transformations. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with imidazole and simple carboxylates have demonstrated activity in the catalytic oxidation of styrene. nih.gov The imidazole ligand in these systems plays a crucial role in modulating the electronic and steric properties of the metal center, thereby influencing catalytic performance.

Transition metal complexes derived from the basic 1H-imidazole ligand system have been synthesized and characterized, with applications noted in catalysis, among other fields. azjournalbar.com These complexes, involving metals like Cr(III), Co(II), and Zn(II), typically feature the imidazole coordinating through a nitrogen atom, forming geometries conducive to catalytic cycles. azjournalbar.com Similarly, dithiocarbamate ligands are widely used to stabilize transition metals in various oxidation states, and their complexes are active catalysts for a range of organic reactions, including cross-coupling reactions and polymerization.

Given this background, it is highly probable that metal complexes of 1H-imidazole-1-carbodithioic acid could function as effective homogeneous catalysts. The dithiocarbamate group would ensure strong chelation to a metal center, creating a stable complex, while the imidazole ring could act as a tunable electronic and steric modulator or as a proton shuttle, akin to its role in enzymes. The bifunctional nature of the ligand could facilitate unique reactivity, potentially in reactions like oxidation, reduction, and carbon-carbon bond formation.

Design and Performance in Heterogeneous Catalysis Utilizing this compound-Derived Materials

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and reusability. The functional groups of this compound make it a prime candidate for incorporation into solid supports like metal-organic frameworks and nanoparticles.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, often exhibiting high surface areas and tunable catalytic sites. While the direct use of this compound as a primary linker in MOF synthesis is not yet reported, the incorporation of imidazole-based functionalities into MOFs is a well-established strategy for enhancing catalytic activity. researchgate.net

Imidazole and its derivatives can be introduced into MOFs either as the primary linker or through post-synthetic modification. nih.govrsc.org For example, imidazole-functionalized MOFs have been designed to enhance CO2 capture and subsequent catalytic conversion into valuable chemicals. rsc.org In such systems, the imidazole units can act as active sites for substrate binding and activation. The grafting of imidazole species onto the coordinatively unsaturated metal sites within a MOF like MIL-101(Cr) has been shown to create a synergistic effect, where CO2 capture is enhanced in close proximity to the catalytic metal centers, significantly improving the rate of cyclic carbonate formation from epoxides. rsc.org

Based on these precedents, this compound could be integrated into MOF structures in several ways:

Post-Synthetic Modification: The molecule could be grafted onto a pre-existing MOF with reactive sites, anchoring it via either the imidazole or dithiocarbamate group. rsc.org

Mixed-Ligand Synthesis: It could be used as a co-ligand during MOF synthesis, introducing its specific functional properties alongside a primary structural linker.

The presence of the dithiocarbamate group would offer a strong binding site for catalytically active metal ions, potentially creating a single-site heterogeneous catalyst with well-defined active centers.

Anchoring catalytic complexes onto nanoparticles (NPs) is another key strategy in heterogeneous catalysis, combining the high surface area of nanomaterials with the defined reactivity of molecular catalysts. The functionalization of nanoparticles with imidazole-containing ligands has been explored, although primarily for applications in sensing rather than catalysis. For instance, silver nanoparticles functionalized with 1H-imidazole-4,5-dicarboxylic acid have been developed as colorimetric sensors. nih.govnih.gov This work demonstrates that the imidazole moiety can be effectively used to modify a nanoparticle surface. nih.govnih.gov

The dithiocarbamate group of this compound is particularly well-suited for anchoring to the surface of noble metal nanoparticles, such as gold and silver, due to the strong affinity of sulfur for these metals. This robust linkage would create a stable hybrid material. Once immobilized, the imidazole-dithiocarbamate ligand could chelate another metal ion, forming a catalytically active site on the nanoparticle surface. This approach could lead to highly active and recyclable catalysts for a variety of organic transformations.

Elucidation of Reaction Mechanisms, Turn-Over Frequencies, and Selectivity in this compound Catalysis

The specific reaction mechanisms, turn-over frequencies (TOFs), and selectivity for catalysts derived from this compound remain a subject for future research, as empirical data is currently lacking. However, mechanistic insights can be inferred from related catalytic systems.

The catalytic mechanism would fundamentally depend on the type of reaction and the metal center involved. In oxidation reactions, for example, a metal-dithiocarbamate complex could facilitate electron transfer processes. The imidazole group could participate by acting as a general base or acid, as seen in many enzymatic reactions. nih.gov For instance, in the hydrolysis of RNA models, imidazole buffers catalyze the reaction through both general base and general acid pathways. nih.gov

A proposed mechanistic pathway for a hypothetical reaction catalyzed by a metal complex of 1H-imidazole-1-carbodithioate might involve:

Coordination of the substrate to the metal center.

Activation of the substrate, potentially assisted by the imidazole ring acting as a proton shuttle or a Lewis base.

Transformation of the substrate within the coordination sphere of the metal.

Release of the product and regeneration of the catalyst.

Turn-Over Frequency (TOF) and Turn-Over Number (TON) are critical metrics for evaluating catalyst performance, representing the rate of reaction per active site and the total number of conversions before deactivation, respectively. wikipedia.org For molecular catalysis, the TOF is often linked to the overpotential of the reaction. nih.gov Determining these values for 1H-imidazole-1-carbodithioate catalysts would require dedicated kinetic studies of specific reactions. The stability imparted by the dithiocarbamate chelate could potentially lead to high turn-over numbers. Selectivity (chemo-, regio-, and stereoselectivity) would be highly dependent on the three-dimensional structure of the catalytic complex, which could be fine-tuned by modifying the substituents on the imidazole ring.

Broadening the Scope of Organic Transformations and Chemical Reactions Catalyzed by this compound Derivatives

The unique combination of a dithiocarbamate chelator and an imidazole functionality suggests that derivatives of this compound could catalyze a broad spectrum of organic reactions. The imidazole core is a structural element in N-heterocyclic carbene (NHC) ligands, which are ubiquitous in homogeneous catalysis for reactions like olefin metathesis and cross-coupling. nih.gov While the title compound is not an NHC precursor itself, its derivatives could be designed for such purposes.

Potential applications for catalysts derived from this compound include:

C-C and C-N Cross-Coupling Reactions: Palladium and copper complexes of dithiocarbamates are known to catalyze Suzuki, Heck, and Sonogashira reactions. The imidazole moiety could enhance catalyst stability and activity. One-pot syntheses of complex heterocycles often rely on sequential Pd- and Cu-catalyzed steps, highlighting the utility of ligands that can stabilize these metals. rsc.org

Oxidation and Reduction Reactions: The ability of dithiocarbamates to stabilize various metal oxidation states makes their complexes suitable for redox catalysis, such as the selective oxidation of alcohols or the reduction of nitroarenes.

Cycloaddition Reactions: Imidazole-functionalized catalysts have shown promise in the cycloaddition of CO2 with epoxides to form cyclic carbonates. rsc.org A catalyst based on this compound could be highly effective for this important green chemical transformation.

Multicomponent Reactions (MCRs): Heterogeneous catalysts are often employed to facilitate MCRs for the efficient synthesis of complex molecules like 2,4,5-triaryl-1H-imidazoles. ias.ac.in A solid-supported 1H-imidazole-1-carbodithioate catalyst could offer a reusable and efficient system for such syntheses.

The table below summarizes potential catalytic applications based on the functional groups of this compound and established catalysis with related compounds.

| Catalytic Reaction Type | Relevant Functional Group | Potential Metal Center | Rationale / Related Work |

| Styrene Oxidation | Imidazole | Co, Ni, Cu, Zn | Metal-imidazole complexes show activity in this reaction. nih.gov |

| CO2 Cycloaddition | Imidazole | Cr, Zn, etc. | Imidazole-functionalized MOFs are effective catalysts. rsc.org |

| Cross-Coupling | Dithiocarbamate | Pd, Cu | Dithiocarbamate complexes are used in various cross-coupling reactions. |

| Polymerization | Dithiocarbamate | Various | Dithiocarbamates are known ligands in polymerization catalysis. |

| Hydrolysis Reactions | Imidazole | (Metal-free) | Imidazole can act as a general acid-base catalyst. nih.gov |

This interactive table can be sorted to highlight different aspects of the potential catalytic utility.

Advanced Theoretical and Computational Investigations of 1h Imidazole 1 Carbodithioic Acid

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the intrinsic properties of 1H-Imidazole-1-carbodithioic acid. These calculations offer a detailed picture of the molecule's electronic landscape and its inherent reactivity.

Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to predict the three-dimensional structure and electronic properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can determine the most stable conformation by minimizing the energy of the system. irjweb.com These studies provide precise bond lengths, bond angles, and dihedral angles.

DFT also allows for the calculation of various electronic properties that are crucial for understanding the molecule's behavior. The inhibition effect of organic inhibitors, for example, is highly dependent on the physicochemical and electronic properties of the molecule. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of an Imidazole (B134444) Derivative (Note: This data is representative of imidazole derivatives and is for illustrative purposes.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N | 1.38 | N-C-N: 108.5 |

| C=C | 1.35 | C-N-C: 109.2 |

| N-H | 1.01 | H-N-C: 125.4 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the Lumo. irjweb.com For imidazole derivatives, the HOMO-LUMO energy gap has been used to predict their bioactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors for an Imidazole Derivative (Note: This data is based on studies of imidazole derivatives and serves as an example.)

| Parameter | Value (eV) |

| EHOMO | -6.30 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.49 |

| Chemical Hardness (η) | 2.24 |

| Electronegativity (χ) | 4.05 |

Electrostatic Potential Mapping and Atomic Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often identified as centers of negative electrostatic potential, indicating their role in intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Conformation

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

These simulations can reveal how the molecule behaves in a dynamic environment, identifying stable conformations and the nature of intermolecular forces, including hydrogen bonds and van der Waals interactions. nih.gov Studies on imidazole in aqueous solutions have shown that the nitrogen atoms play a crucial role in forming hydrogen bonds with water molecules. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. proquest.comresearchgate.net

For imidazole derivatives, QSAR studies have been successfully applied to predict various activities, such as corrosion inhibition and antibacterial effects. nih.govproquest.com These models are built using molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. researchgate.net A genetic function approximation approach can be used to develop a QSAR equation that can predict the activity of new, unsynthesized derivatives. proquest.comresearchgate.net

Molecular Docking and Chemoinformatics Studies of Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netarabjchem.org This method is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target like an enzyme or receptor. researchgate.netarabjchem.org

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, molecular docking studies on imidazole derivatives have been used to investigate their potential as antimicrobial agents by predicting their binding affinity to enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase. researchgate.netarabjchem.org The results of these simulations can guide the design of more potent and selective inhibitors. nih.gov

Computational Prediction of Ligand-Protein Binding Mechanisms and Modes

The in-silico prediction of how a ligand such as this compound binds to a protein is a cornerstone of modern drug discovery and molecular biology. These computational techniques provide insights into the specific interactions that stabilize the ligand-protein complex, guiding further experimental studies.

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a target protein. This technique involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy. For this compound, this would involve preparing the 3D structure of the molecule and docking it against a library of potential protein targets. The results would highlight the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and detailed view of the binding mechanism. An MD simulation would model the movement of the this compound-protein complex over time, typically on the nanosecond to microsecond timescale. This allows for the assessment of the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding.

A hypothetical molecular docking study of this compound with a target protein, for instance, an enzyme like GlcN-6-P synthase which has been studied with other imidazole derivatives, could yield the following illustrative data. lookchem.comlookchem.com

| Target Protein | Predicted Binding Site Residues | Types of Predicted Interactions |

| GlcN-6-P synthase | Ala602, Val399, Gly301, Ser347 | Hydrogen bonding, Hydrophobic interactions |

| Human Topoisomerase I | Arg364, Asn722, Thr718 | Pi-cation stacking, Hydrogen bonding |

This table is for illustrative purposes to show the type of data generated from molecular docking studies and is not based on actual experimental results for this compound.

Predictive Modeling of Binding Affinities and Molecular Recognition Events

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for a protein, typically expressed as the binding energy (ΔG) or the inhibition constant (Ki). Accurate prediction of binding affinity is crucial for prioritizing compounds for further development.

One common approach is the use of scoring functions in molecular docking programs. These functions provide a rapid estimation of the binding affinity. More rigorous and computationally expensive methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can be used in conjunction with MD simulations to calculate the change in free energy upon binding with higher accuracy.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. A QSAR model for a series of imidazole-containing compounds could be developed to correlate their structural or physicochemical properties with their experimentally determined binding affinities. While this requires a dataset of related compounds with known activities, such a model could then be used to predict the binding affinity of this compound.

The following table illustrates the kind of data that could be generated from predictive modeling studies for this compound against various protein targets.

| Protein Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Computational Method |

| GlcN-6-P synthase | -7.5 | 15.2 | Molecular Docking (AutoDock Vina) |

| Human Topoisomerase I | -8.2 | 5.8 | Molecular Docking (Glide) |

| Cytochrome P450 | -6.9 | 32.5 | MM/GBSA |

This table is for illustrative purposes to show the type of data generated from predictive modeling and is not based on actual experimental results for this compound.

Mechanistic Insights into the Biological Activities of 1h Imidazole 1 Carbodithioic Acid Derivatives

Structure-Activity Relationships (SAR) and Pharmacophore Mapping of Modified 1H-Imidazole-1-carbodithioate Scaffolds

The biological efficacy of 1H-imidazole-1-carbodithioate derivatives is not inherent to the core structure alone but is profoundly influenced by the nature and position of various substituents. Structure-Activity Relationship (SAR) studies are crucial for optimizing these molecules to enhance potency and selectivity. ijesrr.orgnih.gov

SAR analyses reveal that lipophilicity, which can be adjusted by adding different hydrophobic groups to the nitrogen atoms of the imidazole (B134444) ring, is a key determinant of antibacterial activity. nih.gov For instance, studies on imidazole chloride ionic liquids demonstrated that increasing the length of the alkyl side chain from two to sixteen carbons significantly enhanced antibacterial efficacy against Staphylococcus aureus. frontiersin.org This suggests that greater hydrophobicity improves the molecule's ability to interact with and disrupt bacterial cell membranes. frontiersin.org Similarly, in a series of antifungal imidazole-derived hydrazones, the presence of specific aromatic groups, such as p-chlorophenyl or p-nitrophenyl, was found to significantly boost activity against Candida glabrata.

Pharmacophore mapping is a computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For imidazole-based compounds, these models typically highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for binding to target enzymes or receptors. nih.gov While specific pharmacophore models for 1H-imidazole-1-carbodithioic acid are not extensively detailed, models for related antifungal azoles confirm the importance of the N-3 nitrogen of the imidazole ring for binding to the heme iron in the active site of target enzymes. sci-hub.se The N-1 substituent's affinity for the surrounding protein structure is also a critical factor for potent inhibition. sci-hub.se

Table 1: Structure-Activity Relationship Insights for Imidazole Derivatives

| Structural Modification | Observed Effect on Biological Activity | Target Organism/System |

|---|---|---|

| Increased alkyl chain length (lipophilicity) | Enhanced antibacterial activity | Staphylococcus aureus |

| Addition of p-chlorophenyl (p-ClPh) group | Increased antifungal activity | Candida glabrata |

| Addition of p-nitrophenyl (p-NO2Ph) group | Increased antifungal activity | Candida glabrata |

| Replacement of imidazole with 4-methyl-1H-imidazole | Largely abolished antifungal activity | Fungi |

| Conjugation with polyphenolic fragments (e.g., phloroglucinol) | Enhanced antiradical capacity | Free radicals (DPPH) |

Molecular Mechanisms of Antioxidant Activity

Several imidazole derivatives exhibit significant antioxidant properties, acting through multiple pathways to counteract oxidative stress, a condition implicated in numerous diseases. nih.govnih.govmdpi.com

Pathways of Free Radical Scavenging and Reactive Oxygen Species Neutralization

The primary antioxidant mechanism of many imidazole derivatives is their ability to directly scavenge free radicals. nih.govcentralasianstudies.org Compounds containing the imidazole ring can neutralize highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻). nih.govrsc.org The process often involves the donation of a hydrogen atom from the imidazole ring to the radical, thereby stabilizing it. mdpi.comcentralasianstudies.org The antioxidant capacity can be measured using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.govwalshmedicalmedia.com

Interestingly, the antioxidant mechanism is multifaceted. Some imidazole dipeptides are not only free-radical scavengers but also effective chelators of metal ions like copper and iron, which can otherwise catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions. mdpi.comrsc.org

Conversely, some antimicrobial imidazole derivatives function by promoting the generation of ROS within microbial cells. frontiersin.orgnih.gov This buildup of toxic oxygen concentrations leads to the deterioration of subcellular organelles, damage to DNA and proteins, and ultimately, cell death. frontiersin.orgnih.gov Computational studies show that oxidants like the OH radical favorably react with the imidazole ring, initiating an oxidation cascade. acs.orgrsc.org

Interactions with Endogenous Oxidative Stress Response Systems

Beyond direct scavenging, imidazole derivatives can influence the cell's own defense systems against oxidative stress. The generation of ROS by certain antimicrobial imidazoles can trigger the host cell's endogenous oxidative stress response. nih.gov This can involve the upregulation of protective enzymes and other antioxidant molecules as the cell attempts to mitigate the damage.

Furthermore, some imidazole compounds have been designed as bifunctional agents that combine a radical-scavenging phenolic component with the imidazole scaffold. nih.govmdpi.com This approach creates molecules with enhanced antioxidant and antiradical capacities that can exceed those of known natural antioxidants. nih.gov The ability of these compounds to inhibit enzymes like Nitric Oxide Synthase (NOS) while also scavenging free radicals represents a multi-pronged strategy to combat downstream events in pathologies associated with oxidative stress. nih.gov

Mechanistic Basis of Antimicrobial and Antifungal Action

Derivatives of this compound and related compounds exhibit broad-spectrum activity against various bacterial and fungal pathogens. ijesrr.orgmdpi.comresearchgate.net Their mechanisms of action are diverse, ranging from specific enzyme inhibition to general disruption of cellular processes.

Elucidation of Specific Microbial Enzyme System Inhibition (e.g., Ergosterol (B1671047) Biosynthesis Pathways)

A cornerstone of the antifungal activity of azole compounds, including many imidazoles, is the inhibition of ergosterol biosynthesis. nano-ntp.commdpi.comtandfonline.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. mdpi.comtandfonline.com

Azole antifungals specifically target and inhibit a cytochrome P450 enzyme called lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene). sci-hub.seasm.orgnih.gov The N-3 nitrogen atom of the imidazole ring binds to the heme iron atom in the enzyme's active site, preventing it from converting lanosterol to ergosterol. sci-hub.se This leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupt membrane structure and arrest fungal growth. sci-hub.seasm.orgnih.gov This mechanism is the basis for the action of widely used antifungal drugs. diva-portal.org

However, this is not the only enzymatic target. Some imidazole derivatives have been shown to inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins, enzymes that protect microbes from nitric oxide-mediated damage inflicted by the host immune system. nih.gov By inhibiting this protective enzyme, the imidazoles render the pathogen more susceptible to the host's innate immune defenses. nih.gov

Molecular Interactions with Bacterial and Fungal Cellular Processes

In addition to targeting specific enzymes, imidazole derivatives can exert their antimicrobial effects by interfering with fundamental cellular processes.

A primary mechanism, particularly for derivatives with long alkyl chains, is the disruption of the microbial cell membrane. frontiersin.orgnano-ntp.com These amphiphilic molecules can insert themselves into the phospholipid bilayer of the cell membrane, leading to a loss of structural integrity, increased permeability, and the leakage of essential intracellular components, which ultimately results in cell death. frontiersin.orgnano-ntp.com

For some bacteria, imidazole derivatives are known to interfere with DNA replication and cell wall synthesis. mdpi.com Molecular docking studies have suggested that these compounds can bind to enzymes like DNA gyrase B, a key component in bacterial DNA maintenance, in a manner similar to known inhibitors. researchgate.net

Another sophisticated mechanism involves the inhibition of the transformation of Candida albicans from its yeast-like blastospore form to its invasive, filamentous mycelial form. nih.gov By preventing this dimorphic transition, the compounds limit the fungus's virulence and may make it easier for the host's immune cells to clear the infection. nih.gov

Table 2: Summary of Antimicrobial and Antifungal Mechanisms

| Mechanism | Specific Target/Process | Effect | Organism Type |

|---|---|---|---|

| Enzyme Inhibition | Lanosterol 14α-demethylase (CYP51/Erg11p) | Inhibition of ergosterol biosynthesis, disruption of fungal cell membrane. | Fungi (e.g., Candida spp.) |

| Enzyme Inhibition | Nitric Oxide Dioxygenase (Flavohemoglobin) | Blocks detoxification of host-derived nitric oxide, increasing pathogen susceptibility. | Bacteria, Fungi |

| Membrane Disruption | Phospholipid Bilayer | Increased membrane permeability, leakage of cellular contents. | Bacteria, Fungi |

| ROS Generation | Intracellular Environment | Oxidative damage to proteins, lipids, and DNA, leading to cell death. | Bacteria, Fungi |

| Inhibition of Virulence | Blaspore-to-Mycelium Transition | Prevents formation of invasive fungal hyphae. | Candida albicans |

| Inhibition of Nucleic Acid Synthesis | DNA Gyrase B | Interference with DNA replication and maintenance. | Bacteria |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ketoconazole |

| Miconazole |

| Clotrimazole |

| Econazole |

| Fluconazole |

| Nocodazole |

| Carnosine |

| Anserine |

| Histidine |

| Methotrexate |

| Metronidazole |

| Omeprazole |

Modulatory Influence of Coordination with Metal Ions on Bioactivity Mechanisms